6-Phenylspiro[3.3]heptan-2-one
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Overview
Description
6-Phenylspiro[3.3]heptan-2-one is a chemical compound with the molecular formula C13H14O and a molecular weight of 186.25 g/mol It features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylspiro[3.3]heptan-2-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of phenylmagnesium bromide with a suitable ketone precursor under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield . The process often includes purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Phenylspiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-Phenylspiro[3.3]heptan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Phenylspiro[3.3]heptan-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane: A structurally similar compound with different substituents.
Spiro[3.3]heptan-2-one: Lacks the phenyl group, resulting in different chemical properties.
Phenylcyclohexanone: Similar in structure but lacks the spirocyclic arrangement.
Uniqueness
6-Phenylspiro[3.3]heptan-2-one is unique due to its spirocyclic structure combined with a phenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H14O |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
6-phenylspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C13H14O/c14-12-8-13(9-12)6-11(7-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI Key |
FAPKMHUTKIWNGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(=O)C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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